N-(2-bromophenyl)-2-methyl-3-oxopiperazine-1-carboxamide
Description
N-(2-bromophenyl)-2-methyl-3-oxopiperazine-1-carboxamide is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a piperazine ring, which is further substituted with a methyl group and a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-methyl-3-oxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-8-11(17)14-6-7-16(8)12(18)15-10-5-3-2-4-9(10)13/h2-5,8H,6-7H2,1H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEDLVQOSPZCGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-methyl-3-oxopiperazine-1-carboxamide typically involves the following steps:
Acetylation Reaction: The process begins with the acetylation of o-bromoaniline using chloroacetic chloride in the presence of an alkali to form N-(2-bromophenyl)acetamide.
Nitration Reaction: N-(2-bromophenyl)acetamide undergoes nitration with nitric acid to yield N-(2-bromo-6-nitrobenzophenone)acetamide.
Hydrolysis: The nitrated product is then hydrolyzed to obtain 2-bromo-6-nitroaniline.
Diazotization and Decomposition: The 2-bromo-6-nitroaniline is subjected to diazotization followed by decomposition under heating conditions to produce the desired compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-methyl-3-oxopiperazine-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the carboxamide group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base and a solvent like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions produce biaryl compounds .
Scientific Research Applications
N-(2-bromophenyl)-2-methyl-3-oxopiperazine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-methyl-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The piperazine ring and carboxamide group contribute to the compound’s binding affinity and specificity . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Bromodiphenylamine: Similar in structure but lacks the piperazine ring and carboxamide group.
2-Bromo-N-phenylaniline: Similar but with different substituents on the phenyl ring.
N-(2-bromophenyl)-2-chloronicotinamide: Contains a nicotinamide group instead of a piperazine ring.
Uniqueness
N-(2-bromophenyl)-2-methyl-3-oxopiperazine-1-carboxamide is unique due to the presence of the piperazine ring and carboxamide group, which confer distinct chemical and biological properties. These structural features enhance its potential for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
